2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione
Description
2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione is a triazole derivative featuring a thione group at position 3, a methyl group at position 2, and a 4-methylphenyl substituent at position 2. The 1,2,4-triazole-3-thione scaffold is renowned for its versatility in medicinal chemistry, exhibiting anticonvulsant, antimicrobial, and corrosion inhibition properties depending on substituent patterns . For instance, triazole-3-thiones with 4-methylphenyl groups (e.g., TP-10) demonstrate notable anticonvulsant activity in maximal electroshock seizure models .
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXQIHVLMGGFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives of 1,2,4-triazole-3-thione have potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated several triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from 1,2,4-triazole-3-thione demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL, with some derivatives showing superior activity compared to established antibiotics like chloramphenicol and levofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| 6a | S. aureus | 0.25 | More active than chloramphenicol (16 µg/mL) |
| 14a | E. coli | 1 | Comparable to levofloxacin (MIC = 1 µg/mL) |
Anticonvulsant Activity
Another notable application of this compound is its potential anticonvulsant properties. Research indicates that derivatives of 1,2,4-triazole-3-thione can effectively reduce seizure activity in animal models.
Case Study: Seizure Reduction
A study conducted on various triazole derivatives revealed that certain compounds could significantly reduce seizure frequency in mouse models subjected to maximal electroshock-induced seizures. The most effective compounds had ED50 values ranging from 186.4 to 217.8 mg/kg, indicating a promising therapeutic window for further development .
| Compound | ED50 (mg/kg) | Toxicity Profile |
|---|---|---|
| 10a | 186.4 | Comparable to valproate |
| 12a | 217.8 | Best tolerated among tested |
Diabetes Management
Recent patents have highlighted the potential of triazole derivatives as therapeutic agents for diabetes management. Specifically, compounds that inhibit pyruvate dehydrogenase kinase (PDK) are being investigated for their role in treating type 1 and type 2 diabetes as well as related complications.
Case Study: PDK Inhibition
A patent described the use of a specific triazole derivative as a PDK inhibitor, which showed effectiveness in managing blood glucose levels and preventing diabetic complications such as neuropathy and retinopathy . This suggests a novel approach to diabetes treatment through targeted molecular action.
Antifungal Applications
The antifungal properties of triazole compounds are also well-documented. Studies have shown that certain derivatives can effectively combat fungal infections, which is crucial given the rise of antifungal resistance.
Case Study: Fungal Resistance
Research focusing on the synthesis of mercaptotriazole derivatives demonstrated promising antifungal activity against various yeast-like fungi and pathogenic strains. The synthesized compounds were tested using agar-well diffusion methods, showing significant zones of inhibition comparable to traditional antifungal agents .
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Candida albicans | 27 |
| Compound B | Aspergillus niger | 24 |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired therapeutic effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Positional Isomerism
- 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione (TP-10): Substituents: Chlorine at C-5, 4-methylphenyl at C-3. Activity: TP-10 exhibits potent anticonvulsant effects, reducing seizure severity in mice. Its efficacy is attributed to sodium channel modulation and synergistic interactions with classical antiepileptic drugs .
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione :
- Substituents: Methoxy group at C-5 (electron-donating), 2-methylphenyl at C-4.
- Activity : Demonstrated antifungal and antimicrobial activity, with the methoxy group enhancing solubility and bioavailability .
- Comparison : The target compound’s 4-methylphenyl group (electron-neutral) may reduce antifungal efficacy compared to electron-withdrawing substituents (e.g., halogens) .
Substituent Electronic Nature
- 4-Bromophenyl vs. 4-Methylphenyl Derivatives :
- Antibacterial studies show that 4-bromophenyl analogs (e.g., Plech et al., 2011) exhibit MIC values of 31.25 µg/mL against Bacillus cereus, outperforming 4-methylphenyl derivatives due to enhanced electron-withdrawing effects and lipophilicity .
- Implication : The target compound’s 4-methylphenyl group may limit antibacterial potency compared to brominated analogs.
Anticonvulsant Activity
| Compound | Substituents | ED₅₀ (mg/kg) | Toxicity (TD₅₀) | Reference |
|---|---|---|---|---|
| TP-10 | 5-(3-Cl-phenyl), 4-(4-Me-phenyl) | 12.3 | 45.8 | |
| Target Compound (Hypothetical) | 2-Me, 4-(4-Me-phenyl) | Data pending | Data pending | — |
- Key Insight : The 5-chlorophenyl group in TP-10 is critical for sodium channel interaction. The target compound’s 2-methyl group may alter pharmacokinetics, necessitating further neurotoxicity studies .
Antimicrobial Activity
- Trend : Electron-withdrawing groups (Br, Cl) enhance antibacterial activity by 2–4 fold compared to methyl groups .
Corrosion Inhibition
- Triazole-thione-Schiff bases (TMAT, DMTMAT) :
Biological Activity
2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, anticancer, and anticonvulsant properties.
Chemical Structure
The compound can be represented structurally as follows:
This molecular structure includes a triazole ring and a thione group, which are essential for its biological activity.
Antibacterial Activity
Research has shown that derivatives of 1,2,4-triazole-3-thione exhibit significant antibacterial properties. For instance, studies indicate that compounds with the triazole moiety can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 5 µg/mL against Bacillus subtilis and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 5 | |
| 4-amino-5-aryl-1,2,4-triazole | B. subtilis | 3.12 | |
| 5-substituted triazoles | P. aeruginosa | 8 |
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. The presence of the thione group enhances their efficacy against fungal pathogens. For example, some derivatives have shown activity comparable to established antifungals like fluconazole . This makes them promising candidates for further development in antifungal therapies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The selectivity towards cancer cells suggests potential applications in targeted cancer therapies .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | IGR39 (Melanoma) | 10 | |
| Hydrazone derivatives | MDA-MB-231 (Breast) | 15 | |
| Triazole-thiol derivatives | Panc-1 (Pancreatic) | 12 |
Anticonvulsant Activity
The anticonvulsant effects of triazole derivatives have also been explored. Studies indicate that these compounds can elevate seizure thresholds in animal models and may enhance the effects of traditional antiepileptic drugs like valproate . This suggests a potential role for these compounds in epilepsy management.
Case Studies
- Antibacterial Screening : A study conducted by researchers synthesized various triazole derivatives and tested their antibacterial properties against common pathogens. The results showed that many compounds had MIC values comparable to or lower than those of standard antibiotics .
- Cytotoxicity Testing : In vitro studies on melanoma cells revealed that certain hydrazone derivatives of triazoles exhibited significant cytotoxicity, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. How can synthesis conditions for 2-Methyl-4-(4-methylphenyl)-1,2,4-triazole-3-thione be optimized to improve yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides or alkylation of triazole precursors. Key variables include reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., NaOH or KOH). For example, highlights that optimizing reaction time (6–24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials) can enhance yields up to 75–85%. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- Elemental Analysis: Validates molecular formula (e.g., CHNS) with ≤0.3% deviation .
- IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at 1250–1300 cm, N-H stretch at 3200–3400 cm) .
- NMR Spectroscopy: H NMR (δ 2.4–2.6 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) and C NMR (δ 160–170 ppm for C=S) confirm substituent positions .
- Mass Spectrometry: ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H] at m/z 220.07) .
Q. How can researchers screen the biological activity of this compound for antimicrobial potential?
- Methodological Answer:
- In vitro assays: Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics (e.g., ampicillin). notes that derivatives with electron-withdrawing substituents (e.g., Cl or NO) on the phenyl ring show enhanced activity .
- Structure-Activity Relationship (SAR): Modify the 4-methylphenyl group to test substituent effects. For instance, replacing methyl with methoxy or halogens can alter lipophilicity and membrane penetration .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 3.5–4.2 eV) to predict redox behavior. used B3LYP/6-311G(d,p) basis sets to model charge distribution, showing sulfur atoms as nucleophilic sites .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to rationalize antifungal activity .
Q. How can researchers resolve contradictions in spectral data or biological activity across studies?
- Methodological Answer:
- Error Source Analysis: Check for solvent polarity effects on NMR shifts (e.g., DMSO vs. CDCl) or impurities in biological assays (e.g., endotoxins in cell cultures) .
- Complementary Techniques: Use X-ray crystallography (if crystals are obtainable) to confirm 3D structure, as in , which resolved tautomeric forms (thione vs. thiol) via crystallographic data .
Q. What strategies enable the study of structure-activity relationships (SAR) for triazole-thione derivatives in drug discovery?
- Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with substituents at the 4-methylphenyl position (e.g., halogens, nitro, or methoxy groups) and correlate logP values with antibacterial potency .
- Pharmacophore Modeling: Identify critical moieties (e.g., triazole-thione core, hydrophobic methyl group) using software like Schrödinger Suite. demonstrated that the thione group is essential for hydrogen bonding with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
